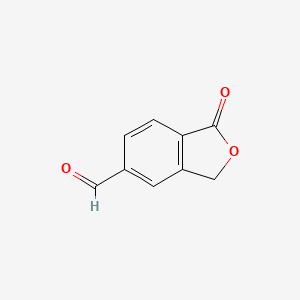

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Description

Properties

IUPAC Name |

1-oxo-3H-2-benzofuran-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-4-6-1-2-8-7(3-6)5-12-9(8)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSGLQIKLWDTTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C=O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432168 | |

| Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333333-34-9 | |

| Record name | 1-oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde" synthesis from 1,3-dihydroisobenzofuran-5-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde from 1,3-dihydroisobenzofuran-5-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, a key building block in medicinal chemistry and materials science. The described synthetic route initiates from the readily available 1,3-dihydroisobenzofuran-5-carboxylic acid. This document delves into the strategic rationale behind a two-step synthetic pathway, detailing the reduction of the carboxylic acid to a primary alcohol, followed by a controlled oxidation to the target aldehyde. Each stage is presented with in-depth procedural steps, mechanistic insights, and criteria for success, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Strategic Overview: A Tale of Two Steps

The direct conversion of a carboxylic acid to an aldehyde is a challenging transformation due to the propensity of reducing agents to continue the reduction to the corresponding alcohol. Therefore, a more controlled and reliable two-step approach is the preferred industrial and laboratory standard. This strategy hinges on the initial, complete reduction of the carboxylic acid to the stable primary alcohol intermediate, followed by a precise oxidation to the desired aldehyde.

This synthetic plan is visualized in the workflow diagram below:

Figure 1: A two-step workflow for the synthesis of the target aldehyde.

Step 1: Reduction of 1,3-Dihydroisobenzofuran-5-carboxylic Acid

The initial step focuses on the reduction of the carboxylic acid to (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reduction.

Mechanistic Rationale

Direct reduction of a carboxylic acid with reagents like sodium borohydride (NaBH₄) is often sluggish. By first converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), we create a highly electrophilic carbonyl carbon that is readily attacked by the hydride from NaBH₄. This two-step, one-pot procedure is highly efficient.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dihydroisobenzofuran-5-carboxylic acid | 178.15 | 10.0 g | 0.056 |

| Thionyl chloride (SOCl₂) | 118.97 | 6.0 mL | 0.084 |

| Sodium borohydride (NaBH₄) | 37.83 | 4.2 g | 0.111 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| N,N-Dimethylformamide (DMF) | - | 2 drops | - |

| Deionized Water | - | 100 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | As needed | - |

| Saturated Sodium Chloride (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

| Ethyl Acetate (EtOAc) | - | As needed | - |

Procedure:

-

Acyl Chloride Formation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,3-dihydroisobenzofuran-5-carboxylic acid (10.0 g, 0.056 mol) and anhydrous THF (100 mL).

-

Add a catalytic amount of DMF (2 drops).

-

Slowly add thionyl chloride (6.0 mL, 0.084 mol) dropwise at 0 °C (ice bath).

-

Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a suspension of sodium borohydride (4.2 g, 0.111 mol) in anhydrous THF (100 mL).

-

Slowly add the acyl chloride solution to the NaBH₄ suspension via a cannula. A vigorous reaction with gas evolution may be observed.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water (100 mL) at 0 °C.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Oxidation of (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol

The second critical step is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are excellent reagents for this transformation.

Mechanistic Considerations

PCC is a milder oxidizing agent than chromic acid, which allows for the selective oxidation of primary alcohols to aldehydes. The reaction proceeds via the formation of a chromate ester, followed by an E2 elimination to yield the aldehyde, water, and a Cr(IV) species.

Figure 2: Simplified mechanism of alcohol oxidation using PCC.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (Assuming 80% yield from Step 1) | Moles |

| (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol | 164.16 | 7.3 g | 0.044 |

| Pyridinium chlorochromate (PCC) | 215.56 | 14.2 g | 0.066 |

| Anhydrous Dichloromethane (DCM) | - | 200 mL | - |

| Celite® or Silica Gel | - | ~20 g | - |

| Diethyl Ether | - | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add PCC (14.2 g, 0.066 mol) and anhydrous DCM (100 mL).

-

Add a small amount of Celite® or silica gel to the suspension.

-

Addition of Alcohol: Dissolve the (1-Oxo-1,3-dihydroisobenzofuran-5-yl)methanol (7.3 g, 0.044 mol) in anhydrous DCM (100 mL) and add it to the PCC suspension in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and stir for 15 minutes.

-

Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Quality Control

The identity and purity of the final product, 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde and lactone carbonyl stretches.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas.

-

Pyridinium chlorochromate (PCC) is a toxic and carcinogenic chromium(VI) compound. Handle with extreme care, using appropriate engineering controls and PPE.

-

All solvents used are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde from 1,3-dihydroisobenzofuran-5-carboxylic acid is reliably achieved through a two-step reduction-oxidation sequence. This guide provides a detailed and mechanistically sound protocol that can be readily implemented in a laboratory setting. Careful execution of each step and diligent monitoring of the reaction progress are paramount to achieving a high yield and purity of the final product.

References

-

Reduction of Carboxylic Acids to Alcohols: For a general overview of methods for reducing carboxylic acids, including the use of borane and metal hydrides, refer to standard organic chemistry textbooks.

- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure

- Source: Wiley

-

URL: [Link]

-

Oxidation of Alcohols to Aldehydes: For a comprehensive review of oxidation methods, including the use of PCC and other modern reagents.

- Title: Strategic Applications of Named Reactions in Organic Synthesis

- Source: Elsevier

-

URL: [Link]

- Dess-Martin Periodinane Oxidation: As a modern and often preferred alternative to PCC. Title: The Dess-Martin Periodinane Source: Sigma-Aldrich (Merck)

physicochemical properties of "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde"

An In-Depth Technical Guide to the Physicochemical Properties of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde. Also known as 5-Formylphthalide, this bifunctional molecule incorporates a reactive aldehyde group and a stable lactone on an isobenzofuranone scaffold.[1] These features make it a highly valuable intermediate in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs), heterocyclic compounds, and molecular probes for biological research.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and application.

Chemical Identity and Structure

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity. 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is systematically identified by several key descriptors, summarized below.

| Identifier | Value | Source |

| CAS Number | 333333-34-9 | [1][3] |

| Molecular Formula | C₉H₆O₃ | [1][2][3] |

| Molecular Weight | 162.14 g/mol | [1][2][3] |

| IUPAC Name | 1-oxo-3H-2-benzofuran-5-carbaldehyde | [3] |

| Common Synonyms | 5-Formylphthalide; 1,3-dihydro-1-oxo-5-Isobenzofurancarboxaldehyde | [3] |

| MDL Number | MFCD04117978 | [2] |

| InChI Key | DBSGLQIKLWDTTD-UHFFFAOYSA-N | [1] |

The molecule's structure, featuring a fused bicyclic system, is the source of its unique reactivity and utility.

Caption: Chemical structure of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

Core Physicochemical Properties

A summary of the key physicochemical data is presented below. It is important to note that while identifiers are well-documented, experimental values for properties such as melting and boiling points are not consistently reported in publicly available literature.

| Property | Value | Notes |

| Appearance | White to off-white solid | Inferred from typical appearance of related phthalide derivatives. |

| Melting Point | Data not available | The related precursor, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, has a reported melting point range of 50-55°C, though this is not directly transferable.[4] |

| Boiling Point | Data not available | High boiling point expected due to polarity and molecular weight.[3] |

| Solubility | Insoluble in water; Soluble in some organic solvents | Based on the properties of the carboxylic acid precursor which is soluble in chloroform and ether.[4] Researchers should test solubility in solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis and Chemical Reactivity

Synthetic Pathways

The principal laboratory-scale synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde involves the controlled oxidation of a suitable precursor. A common and classical approach is the selective oxidation of 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.[1]

-

Causality of Experimental Choice: The choice of an oxidizing agent is critical. Potent agents like potassium permanganate must be used under carefully controlled temperature and stoichiometric conditions to prevent over-oxidation of the desired aldehyde to the carboxylic acid starting material.[1] Industrial-scale synthesis may employ continuous flow reactors to enhance control over reaction parameters, ensuring consistent yield and purity.[1]

Caption: General workflow for the synthesis of the target compound via oxidation.

Key Chemical Reactions

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups.

-

Aldehyde Group: This is the primary site for transformations.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate.[1]

-

Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[1]

-

Condensation Reactions: Readily participates in reactions like Wittig, Knoevenagel, and aldol condensations to form C-C bonds.[1]

-

Covalent Modification: The electrophilic nature of the aldehyde allows it to form covalent bonds with nucleophiles, such as cysteine or lysine residues in proteins, making it a useful tool for developing enzyme inhibitors.[1]

-

-

Lactone Group: The cyclic ester is generally stable but can be opened under strong hydrolytic conditions (acidic or basic) to yield the corresponding substituted benzoic acid derivative.

Caption: Key reaction pathways of the aldehyde functionality.

Analytical Characterization Protocols

A robust analytical workflow is essential to validate the identity, purity, and structure of the synthesized or procured compound.

Caption: A self-validating workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To provide unambiguous structural confirmation by mapping the hydrogen and carbon framework of the molecule.

-

Expected ¹H NMR Signals:

-

Aldehyde Proton (CHO): A singlet expected in the highly deshielded region of δ 9.8-10.2 ppm.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring, expected between δ 7.5-8.5 ppm. Their splitting pattern (e.g., doublet, singlet, doublet of doublets) will confirm the 1,2,4-substitution pattern.

-

Methylene Protons (O-CH₂-Ar): A characteristic singlet for the two equivalent protons of the methylene group in the lactone ring, expected around δ 5.0-5.5 ppm.

-

-

Expected ¹³C NMR Signals:

-

Lactone Carbonyl (C=O): Expected around δ 170-175 ppm.

-

Aldehyde Carbonyl (C=O): Expected in the highly deshielded region of δ 190-195 ppm.

-

Aromatic Carbons: Six signals expected between δ 120-150 ppm.

-

Methylene Carbon (CH₂): Expected around δ 65-70 ppm.

-

-

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Justification: CDCl₃ is a standard choice, but DMSO-d₆ is superior for compounds with potential solubility issues or for observing exchangeable protons.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

-

Validation: The integration of the proton signals should correspond to the number of protons (1H, 3H, 2H). The chemical shifts must align with the expected values for the assigned structure.

-

Infrared (IR) Spectroscopy

-

Objective: To confirm the presence of key functional groups through their characteristic vibrational frequencies.

-

Expected Characteristic Absorption Bands:

-

Aldehyde C=O Stretch: A strong, sharp peak around 1690-1715 cm⁻¹.

-

Lactone C=O Stretch: A very strong, sharp peak at a higher frequency than the aldehyde, typically around 1750-1770 cm⁻¹, characteristic of a five-membered cyclic ester.

-

Aromatic C=C Stretch: Medium peaks in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methylene group just below 3000 cm⁻¹.

-

-

Protocol:

-

Sample Preparation: Prepare a sample using either the Attenuated Total Reflectance (ATR) method by placing a small amount of solid directly on the crystal, or by creating a KBr pellet. Justification: ATR is a modern, rapid, and non-destructive technique requiring minimal sample preparation.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Validation: The presence of two distinct, strong carbonyl peaks in the specified regions is a critical validation point for the molecule's structure.

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and investigate fragmentation patterns for further structural support.

-

Expected Result:

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: The primary confirmation is the observation of a peak corresponding to the molecular weight (162.14 g/mol ). In high-resolution mass spectrometry (HRMS), this would be observed at m/z 162.0266 (for C₉H₆O₃).

-

-

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

-

Validation: The observed mass of the most abundant parent ion must match the calculated molecular weight within a narrow tolerance (e.g., < 5 ppm for HRMS).

-

Applications in Research and Drug Development

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is not merely a synthetic curiosity; it is a strategic building block with diverse applications.

-

Pharmaceutical Synthesis: It serves as a key intermediate for complex APIs.[1][2] Its structure is a precursor to various heterocyclic compounds and isobenzofuran derivatives that are explored for a range of pharmacological activities.[1][2]

-

Enzyme Inhibition Studies: The reactive aldehyde can act as an electrophilic "warhead" to form covalent adducts with nucleophilic residues in an enzyme's active site, making it a valuable scaffold for designing irreversible or reversible covalent inhibitors.[1]

-

Molecular Probes and Dyes: The aromatic and electron-withdrawing nature of the molecule makes it a useful core for the synthesis of fluorescent probes and functional dyes for imaging and sensing applications.[2]

-

Agrochemicals: The isobenzofuranone scaffold is also utilized in the development of novel agrochemicals.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound.

-

Hazard Identification: The compound is associated with the following GHS hazard statements:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage Conditions:

Disclaimer: This compound is intended for research use only and is not for human or veterinary use.[1] Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | 333333-34-9.

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde - CAS:333333-34-9.

-

1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.

-

1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid | C9H6O4 | CID 78517.

-

Supporting Information.

-

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate | 23405-32-5.

-

4792-29-4|1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.

-

1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid CAS No.: 4792-29-4 Cat. No.: M224207.

-

1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

-

1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid - CAS:4792-29-4.

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde | 333333-34-9.

-

Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram.

-

1,3-Benzodioxole-5-carboxylic acid.

Sources

"1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde" CAS number and molecular structure

An In-Depth Technical Guide to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, a pivotal chemical intermediate in organic synthesis and pharmaceutical research. The document details the compound's core physicochemical properties, molecular structure, and validated synthesis protocols. Furthermore, it explores its versatile applications as a building block for Active Pharmaceutical Ingredients (APIs), biological probes, and other complex molecules. Safety protocols and handling guidelines are also delineated to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking authoritative information on this valuable compound.

Compound Identification and Physicochemical Properties

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a high-purity chemical building block distinguished by its isobenzofuranone (phthalide) scaffold functionalized with a reactive aldehyde group.[1] This unique combination of a lactone and an aldehyde makes it a versatile precursor for a wide array of chemical transformations.[1]

Molecular Structure

The molecular structure consists of a bicyclic furanone core with an aldehyde substituent at the 5-position of the aromatic ring.

Caption: 2D Molecular Structure of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

Physicochemical Data

The key properties of the compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 333333-34-9 | [1] |

| Molecular Formula | C₉H₆O₃ | [1] |

| Molecular Weight | 162.14 g/mol | |

| MDL Number | MFCD04117978 | [2] |

| Melting Point | 200–201 °C | |

| Storage Conditions | 2-8°C, under inert gas | [2] |

Synthesis Methodologies

The synthesis of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is critical for its availability in research. Several synthetic routes have been established, with the most common approaches involving the selective oxidation of a precursor carboxylic acid or a multi-step process via an oxime intermediate for enhanced purity.

Method 1: Direct Oxidation of Carboxylic Acid

A classical and direct approach involves the selective oxidation of 1,3-dihydroisobenzofuran-5-carboxylic acid.[1]

-

Rationale : This method leverages well-established oxidation chemistry. The choice of oxidizing agent is crucial to target the carboxylic acid precursor without affecting the sensitive lactone ring.

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed under acidic conditions.[1]

-

Process Control : Careful control of temperature (typically 0–50 °C) and reaction time is paramount to prevent over-oxidation to the corresponding carboxylic acid at the aldehyde position and maximize the yield of the desired product.[1]

-

Yield : Reported yields for this method are moderate to high, generally falling within the 60–80% range.[1]

-

Purification : The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.[1]

Method 2: Synthesis via Oxime Intermediate (Self-Validating Protocol)

For applications requiring higher purity, an alternative route involving the formation and subsequent hydrolysis of an oxime derivative is preferred. This multi-step process provides a more controlled conversion and often results in a cleaner product.

Step 1: Oxime Formation

-

Suspend the starting material (a related compound) in tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.

-

Add a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide.

-

Allow the reaction to stir at room temperature for 1 hour, monitoring completion via Thin Layer Chromatography (TLC).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with ethyl acetate and wash the combined organic layers with brine.

Step 2: Aldehyde Regeneration

-

Dissolve the crude oxime intermediate in THF and cool the solution to 0 °C.

-

Sequentially add triethylamine and anhydrous trifluoroacetic acid, then continue stirring at 0 °C before allowing the mixture to warm to room temperature.

-

Neutralize the reaction with a saturated solution of sodium hydrogen carbonate.

-

Extract the product with an appropriate organic solvent, wash the organic layers, and concentrate under reduced pressure.

-

Purify the final compound using silica gel chromatography with an ethyl acetate/dichloromethane gradient to yield the pure aldehyde.[1]

Caption: Workflow for the synthesis of the title compound via an oxime intermediate.

Applications in Research and Drug Development

The unique structural features of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde make it a highly valuable scaffold in medicinal chemistry and materials science.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The isobenzofuran structural motif is present in a range of pharmacologically active compounds.[3] Its derivatives are found in many clinical drugs, including the well-known antidepressant escitalopram.[3] The title compound serves as a key building block, where its aldehyde and lactone functionalities allow for selective chemical modifications to construct more complex drug candidates. The aldehyde can be readily converted into other functional groups, such as carboxylic acids (via oxidation), alcohols (via reduction), or used in condensation reactions to form novel heterocycles.

Probe for Biological Pathways

In biological research, the compound is utilized as a probe to investigate enzyme-catalyzed reactions and explore biological pathways.[1] The electrophilic nature of the aldehyde group allows it to potentially form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) on proteins or enzymes.[1] This reactivity can be harnessed to design enzyme inhibitors or activity-based probes for target identification and validation.

Precursor for Dyes and Fine Chemicals

Beyond pharmaceuticals, this intermediate is employed in the synthesis of fine chemicals, including agrochemicals and dyes.[1][2] Its aromatic and electron-withdrawing characteristics make it a suitable precursor for creating fluorescent probes and other functional materials.[2]

Sources

An In-depth Technical Guide on the Solubility and Stability of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for its handling, storage, and application in drug discovery and development. This document outlines detailed experimental protocols for solubility assessment and stability profiling, supported by theoretical considerations and data interpretation. The methodologies described herein are designed to ensure robust and reproducible results, aligning with the principles of scientific integrity and good laboratory practice.

Introduction to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, also known as 5-Formylphthalide, is a bifunctional molecule featuring a lactone and an aldehyde group.[3] This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the preparation of more complex heterocyclic systems.[2] Its utility in the synthesis of pharmaceuticals, agrochemicals, and dyes necessitates a thorough understanding of its physical and chemical characteristics. The solubility and stability of this compound directly impact its formulation, reaction kinetics, and shelf-life, making these parameters critical control points in its application.

Chemical Structure:

Figure 1: Chemical Structure of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The presence of both a polar aldehyde group and a moderately polar lactone ring, fused to a nonpolar benzene ring, suggests that 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde will exhibit a nuanced solubility profile.

Aqueous Solubility

The aqueous solubility of this compound is expected to be low due to the hydrophobic nature of the bicyclic core. However, the presence of the aldehyde and lactone carbonyl groups allows for some degree of hydrogen bonding with water molecules. A related compound, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid, is noted to be insoluble in water.[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[5]

Materials:

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

-

Distilled or deionized water (Milli-Q® or equivalent)

-

pH buffers (e.g., pH 4.0, 7.0, 9.0)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde to a series of vials containing purified water and the different pH buffers. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). It is crucial to ensure that equilibrium has been reached by taking measurements at multiple time points until the concentration in solution remains constant.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the majority of the undissolved solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Quantification: The solubility is determined by comparing the peak area of the sample to a standard curve of known concentrations.

Data Presentation:

| Solvent System | Temperature (°C) | Predicted Solubility |

| Purified Water | 25 | Low |

| pH 4.0 Buffer | 25 | Low |

| pH 7.0 Buffer | 25 | Low |

| pH 9.0 Buffer | 25 | Low (potential for slight increase due to enolate formation) |

| Purified Water | 37 | Low |

Causality behind Experimental Choices: The shake-flask method is chosen for its accuracy in determining thermodynamic equilibrium solubility.[5] The use of different pH buffers is essential to understand the influence of ionization on solubility.[6][7] Given the lack of readily ionizable groups, significant pH-dependent solubility is not anticipated for this molecule, though extreme pH values may induce degradation. Temperature variation is included to assess the enthalpic and entropic contributions to the dissolution process.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is critical for reaction setup, purification (e.g., crystallization), and formulation development. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[8]

Experimental Protocol: Visual Solubility Assessment

A rapid visual method can be employed for a preliminary assessment of solubility in various organic solvents.[6][8]

Materials:

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

-

A range of organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Heptane)

-

Small glass vials

-

Vortex mixer

Procedure:

-

Solvent Addition: Add a known amount of the compound (e.g., 10 mg) to a vial.

-

Titration: Add the solvent in small, measured increments (e.g., 100 µL).

-

Mixing: After each addition, vortex the vial for 30-60 seconds.

-

Observation: Visually inspect the solution for the complete dissolution of the solid.

-

Calculation: The solubility is calculated based on the total volume of solvent required to dissolve the compound.

Data Presentation:

| Organic Solvent | Dielectric Constant (approx.) | Predicted Solubility Classification |

| Heptane | 1.9 | Insoluble |

| Toluene | 2.4 | Sparingly Soluble |

| Dichloromethane | 9.1 | Soluble |

| Ethyl Acetate | 6.0 | Soluble |

| Acetone | 21 | Freely Soluble |

| Acetonitrile | 37.5 | Freely Soluble |

| Ethanol | 24.5 | Soluble |

| Methanol | 32.7 | Soluble |

Trustworthiness: While the visual method is rapid, it is semi-quantitative. For precise solubility data, the equilibrium shake-flask method followed by HPLC analysis should be employed for organic solvents as well.

Stability Profile

The chemical stability of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a critical parameter that influences its storage conditions, shelf-life, and compatibility with other excipients in a formulation. The lactone and aldehyde functionalities are susceptible to degradation under certain conditions. The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[9][10]

pH-Dependent Hydrolysis

The ester linkage within the lactone ring is prone to hydrolysis, particularly under basic and, to a lesser extent, acidic conditions. Stress testing should evaluate the susceptibility of the substance to hydrolysis across a wide range of pH values.[11]

Experimental Protocol: Forced Degradation Study (Hydrolysis)

This study is designed to identify the degradation pathways and kinetics under various pH conditions.

Materials:

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

pH buffers (spanning a range, e.g., pH 2, 5, 7, 9, 12)

-

Temperature-controlled water bath or incubator

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for degradation product identification

Procedure:

-

Sample Preparation: Prepare solutions of the compound in the various acidic, basic, and buffered solutions at a known concentration.

-

Incubation: Incubate the solutions at a specific temperature (e.g., 50 °C) to accelerate degradation.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Quenching (if necessary): Neutralize the acidic and basic samples to prevent further degradation during analysis.

-

Analysis: Analyze the samples by HPLC-PDA to monitor the decrease in the parent compound peak and the appearance of degradation product peaks.

-

Peak Purity and Identification: Use the PDA detector to assess the purity of the parent peak. Tentatively identify degradation products using LC-MS.

Workflow Diagram:

Figure 2: Workflow for pH-dependent forced degradation study.

Expected Degradation Pathway:

Under basic conditions, the primary degradation pathway is likely the hydrolysis of the lactone to form the corresponding carboxylate and alcohol. The aldehyde group is also susceptible to oxidation to a carboxylic acid.[1]

Figure 3: Proposed hydrolytic degradation pathway under basic conditions.

Photostability

The presence of the aromatic ring and carbonyl groups suggests potential photosensitivity. Photostability testing is an integral part of stress testing.[11]

Experimental Protocol: Photostability Testing (ICH Q1B)

This protocol follows the guidelines of the International Council for Harmonisation (ICH).[12]

Materials:

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde (solid and in solution)

-

Photostability chamber with a calibrated light source (providing both UV and visible light)

-

Quartz cuvettes (for solution studies)

-

Amber vials (as dark controls)

-

HPLC-PDA system

Procedure:

-

Sample Preparation:

-

Solid State: Spread a thin layer of the compound in a petri dish.

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

-

Exposure:

-

Place the samples in the photostability chamber.

-

Simultaneously, expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Protect a parallel set of samples from light (dark control) to separate light-induced degradation from thermal degradation.

-

-

Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC-PDA. Compare the chromatograms for the appearance of new peaks and a decrease in the parent peak.

Thermal Stability

A drug substance should be evaluated under storage conditions that test its thermal stability.[9]

Experimental Protocol: Solid-State Thermal Stress Testing

Materials:

-

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

-

Oven with precise temperature control

-

HPLC-PDA system

Procedure:

-

Sample Preparation: Place a known amount of the solid compound in vials.

-

Incubation: Store the vials at an elevated temperature (e.g., 60°C, 80°C) for an extended period (e.g., 1-4 weeks).

-

Analysis: At specified time points, remove a vial, dissolve the contents in a suitable solvent, and analyze by HPLC-PDA to quantify the remaining parent compound.

Summary and Recommendations

This guide provides a framework for the systematic evaluation of the solubility and stability of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde. The experimental protocols are designed to yield reliable data crucial for its effective use in research and development.

Key Recommendations:

-

Storage: Based on the anticipated stability profile, it is recommended to store 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in a cool, dry, and dark place under an inert gas.[2]

-

Handling: When preparing solutions, consider the pH of the medium. For aqueous solutions, buffered systems near neutral pH are advisable to minimize hydrolysis.

-

Further Studies: A comprehensive stability study should also include oxidative stress testing (e.g., exposure to hydrogen peroxide). Stress testing can help identify likely degradation products and establish degradation pathways.[13]

References

-

ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

California State University, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde [myskinrecipes.com]

- 3. 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde - CAS:333333-34-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. chembk.com [chembk.com]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. chem.ws [chem.ws]

- 9. database.ich.org [database.ich.org]

- 10. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 11. snscourseware.org [snscourseware.org]

- 12. ICH Official web site : ICH [ich.org]

- 13. scribd.com [scribd.com]

mechanism of action of "1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde" in biological systems

An In-Depth Technical Guide to the Biological Mechanisms and Applications of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, a member of the phthalide scaffold, is a versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. While detailed studies on the specific mechanism of action of this particular aldehyde are limited, its inherent chemical reactivity and the broad biological activities of its derivatives provide a compelling rationale for its exploration. This guide elucidates the postulated mechanism of action of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde based on its chemical structure, explores the diverse biological activities of the isobenzofuranone class of compounds, and provides insights into its application as a building block for the synthesis of pharmacologically active molecules. We will delve into the synthetic pathways, potential molecular targets, and experimental protocols relevant to the investigation of this compound and its derivatives.

Introduction to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, also known as 5-carboxyphthalaldehyde, is a chemical compound characterized by a phthalide (isobenzofuranone) core functionalized with a reactive aldehyde group.[1] Its chemical structure makes it a valuable precursor in organic synthesis for the creation of more complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

Chemical Properties:

| Property | Value |

| CAS Number | 333333-34-9 |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| Appearance | Solid |

| Key Functional Groups | Aldehyde, Lactone, Aromatic Ring |

The presence of the aldehyde and lactone functionalities allows for selective chemical modifications, making it a versatile tool for medicinal chemists.[2]

Postulated Mechanism of Action: The Role of the Aldehyde Moiety

While specific biological targets of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde have not been extensively documented, its mechanism of action can be postulated based on the high reactivity of the aldehyde group. Aldehydes are electrophilic and can readily react with nucleophilic residues in biological macromolecules, such as proteins and nucleic acids.

The primary proposed mechanism involves the formation of covalent bonds with nucleophilic sites on proteins, particularly the thiol groups of cysteine residues and the amino groups of lysine residues.[1] This covalent modification can lead to the inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of protein conformation, ultimately impacting cellular signaling pathways.[1] This reactivity makes it a potential tool for developing enzyme inhibitors and chemical probes to study biological pathways.[1]

Figure 1: Postulated covalent modification of a target protein by 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

Biological Activities of the Isobenzofuranone (Phthalide) Scaffold

The isobenzofuranone, or phthalide, scaffold is a recurring motif in a variety of natural and synthetic compounds exhibiting a wide range of biological activities.[3][4] This underscores the therapeutic potential of derivatives synthesized from 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

Antiproliferative and Cytotoxic Activity

Several studies have demonstrated the potent antiproliferative activity of isobenzofuranone derivatives against various cancer cell lines.[3][5] For instance, certain C-3 functionalized isobenzofuran-1(3H)-ones have shown significant cytotoxicity against lymphoma (U937) and myeloid leukemia (K562) cancer cell lines, with some derivatives exhibiting activity superior to the commercial drug etoposide.[3][5]

Antimicrobial and Antifungal Activity

The phthalide structure is also associated with antimicrobial and antifungal properties.[4][6] Derivatives of isobenzofuran-1(3H)-one have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as a broad spectrum of activity against various fungi.[4][6]

Table 1: Overview of Biological Activities of Isobenzofuranone Derivatives

| Biological Activity | Description | References |

| Antiproliferative | Inhibition of cancer cell growth, with some derivatives showing high potency against leukemia cell lines. | [3][5] |

| Antimicrobial | Activity against a range of bacteria, including both Gram-positive and Gram-negative strains. | [4][6] |

| Antifungal | Broad-spectrum activity against various fungal species. | [4][6] |

| Antioxidant | Some derivatives have shown the ability to scavenge free radicals. | [3] |

| Anti-platelet | Brominated derivatives have been observed to have anti-platelet activity. | [3] |

| Anticonvulsant | Certain phthalides have been associated with anticonvulsant properties. | [3] |

Application in Drug Discovery and Synthesis

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde serves as a key starting material for the synthesis of a diverse array of heterocyclic compounds.[2] Its aldehyde group can participate in various chemical reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form novel heterocyclic systems.[1]

A common synthetic route involves the condensation of the aldehyde with other molecules to introduce new functional groups and build molecular complexity, leading to the generation of libraries of compounds for biological screening.

Figure 2: Workflow for the use of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in drug discovery.

Experimental Protocols

General Synthesis of a C-3 Functionalized Isobenzofuranone Derivative

This protocol is a general representation based on the synthesis of similar structures and should be adapted and optimized for specific target molecules.

-

Dissolve 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in a suitable organic solvent (e.g., ethanol, THF).

-

Add the desired reactant (e.g., a primary amine, a 1,3-dicarbonyl compound) and a catalytic amount of acid or base (e.g., acetic acid, DBU).

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.

-

Characterize the final compound using spectroscopic methods such as NMR, IR, and mass spectrometry.[3][4]

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.[5]

-

Cell Seeding: Plate cancer cells (e.g., K562, U937) in a 96-well plate at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized isobenzofuranone derivatives and a vehicle control (e.g., DMSO) for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[5]

Conclusion and Future Directions

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a valuable chemical entity with significant, yet largely untapped, potential in the realm of drug discovery. While its own biological activity profile is not well-defined, its role as a precursor to a wide array of biologically active isobenzofuranone derivatives is clear. The inherent reactivity of its aldehyde group suggests a mechanism of covalent interaction with biological targets, a strategy that has been successfully employed in the development of numerous approved drugs.

Future research should focus on:

-

Target Identification: Utilizing chemoproteomic approaches to identify the specific protein targets of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde and its more active derivatives.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to establish clear SARs for different biological activities, such as antiproliferative and antimicrobial effects.

-

In Vivo Efficacy: Advancing promising lead compounds from in vitro assays to in vivo models to assess their therapeutic potential in a more complex biological system.

By leveraging the synthetic versatility of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, researchers are well-positioned to develop novel therapeutics with diverse mechanisms of action.

References

- Benchchem. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

- MySkinRecipes. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

- da Silva, A. C. M., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893.

- Al-Soud, Y. A., et al. (2014). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1930-1936.

- BLDpharm. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.

- Al-Juburi, R. A. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4), 43-52.

- da Silva, A. C. M., et al. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1880-1893.

- Appretech Scientific Limited. (n.d.). 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde.

- PubChem. (n.d.). 1,3-Dihydro-1-oxoisobenzofuran-5-carboxylic acid.

- Bayer, E., et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittelforschung, 55(10), 588-597.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde [myskinrecipes.com]

- 3. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. imjst.org [imjst.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isobenzofuranone derivatives, a class of heterocyclic compounds featuring a fused benzene and γ-lactone ring system, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2] Possessing a wide spectrum of biological activities, these compounds, both from natural and synthetic origins, have demonstrated considerable therapeutic potential.[1][2][3] This technical guide provides a comprehensive overview of the principal biological activities of isobenzofuranone derivatives, with a focus on their anticancer, antioxidant, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, present detailed and validated experimental protocols for activity assessment, and summarize key structure-activity relationship findings to guide future research and development endeavors.

Introduction to Isobenzofuranones: A Scaffold of Therapeutic Promise

The isobenzofuran-1(3H)-one, or phthalide, core represents a privileged scaffold in the development of bioactive molecules.[2] This structural motif is present in numerous natural products and has been the foundation for the synthesis of a vast library of derivatives.[2][4] The versatility of the isobenzofuranone ring system allows for substitutions at various positions, leading to a diverse array of compounds with distinct pharmacological profiles. Researchers have successfully synthesized and characterized numerous derivatives, paving the way for the exploration of their therapeutic applications.[5][6][7]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potent antiproliferative and cytotoxic effects of isobenzofuranone derivatives against various cancer cell lines.[1][8]

Mechanism of Action: Induction of Apoptosis

Many isobenzofuranone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.[9][10] This is a critical mechanism as it allows for the elimination of malignant cells without inducing an inflammatory response. The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[11] Studies have shown that certain isobenzofuranones can modulate the expression of key apoptotic regulators, such as the Bcl-2 family of proteins and p53, to promote cell death.[12][13] For instance, some derivatives have been observed to cause DNA fragmentation and chromatin condensation, hallmark features of apoptosis, in leukemia cell lines.[9]

Caption: Intrinsic apoptotic pathway induced by isobenzofuranone derivatives.

Quantitative Assessment of Cytotoxicity

The cytotoxic potential of isobenzofuranone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.[1]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 16 | K562 (myeloid leukemia) | 2.79 | [1] |

| Compound 18 | K562 (myeloid leukemia) | 1.71 | [1] |

| Etoposide (Control) | K562 (myeloid leukemia) | 7.06 | [1] |

| Compound 9 | HL-60 (leukemia) | 3.24 µg/mL | [7][14] |

| Compound 9 | SF295 (glioblastoma) | 10.09 µg/mL | [7][14] |

| Compound 9 | MDA-MB435 (melanoma) | 8.70 µg/mL | [2] |

| 3-Amidobenzofuran 28g | MDA-MB-231 (breast cancer) | 3.01 | [1] |

| 3-Amidobenzofuran 28g | HCT-116 (colon carcinoma) | 5.20 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7]

Principle: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

-

96-well plates

-

Test isobenzofuranone derivatives

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 40% DMF in 2% acetic acid with 16% SDS)[3]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Treat the cells with various concentrations of the isobenzofuranone derivatives and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).[15]

-

MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[15] Incubate for 1.5 to 4 hours at 37°C.[3][15]

-

Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15] Incubate for 15 minutes at 37°C with shaking.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[3][15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Caption: Workflow for MIC determination using broth microdilution. [1]

Neuroprotective Activity: Shielding the Nervous System

Emerging evidence suggests that isobenzofuranone derivatives possess neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases and ischemic stroke. [16][17]

Mechanism of Action: TREK-1 Inhibition

One of the key mechanisms underlying the neuroprotective effects of certain isobenzofuranones is the inhibition of the TWIK-related potassium channel-1 (TREK-1). [16]TREK-1 is involved in regulating neuronal excitability and apoptosis. [16]Inhibition of TREK-1 has been shown to be a potential strategy for preventing neuronal cell death in ischemic conditions. [16][18]Specific isobenzofuranone derivatives have been identified as potent and selective inhibitors of TREK-1, demonstrating neuroprotective effects in both in vitro and in vivo models of ischemic stroke. [16]

Caption: Neuroprotective mechanism of isobenzofuranones via TREK-1 inhibition.

Experimental Models for Neuroprotection

The neuroprotective effects of isobenzofuranone derivatives are often evaluated in cellular and animal models of neuronal injury. A common in vitro model is the oxygen-glucose deprivation/reperfusion (OGD/R)-induced cortical neuronal injury model, which mimics the conditions of ischemic stroke. [16]In vivo studies frequently utilize the middle cerebral artery occlusion/reperfusion (MCAO/R) model in mice to assess the ability of these compounds to ameliorate brain injury. [16]

Enzyme Inhibitory Activity

Beyond the aforementioned activities, isobenzofuranone derivatives have also been identified as potent inhibitors of various enzymes, indicating their therapeutic potential for a range of conditions. [1]For instance, some derivatives have shown significant inhibitory activity against α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting their utility in the management of diabetes. [8]

Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The assay typically uses a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to produce p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test isobenzofuranone derivatives

-

Positive control (e.g., Acarbose)

-

Sodium carbonate

-

96-well plate

-

Microplate reader

Procedure:

-

Pre-incubation: Premix the α-glucosidase enzyme with the test compound or positive control in a 96-well plate and incubate for a short period (e.g., 5 minutes at 37°C). [16][19]2. Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction. [16][19]3. Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes). [16][19]4. Reaction Termination: Stop the reaction by adding a solution of sodium carbonate. [16][19]5. Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm. [16][19]6. Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value of the test compound.

Conclusion and Future Directions

Isobenzofuranone derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy in anticancer, antioxidant, antimicrobial, and neuroprotective assays underscores their potential for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the biological potential of new isobenzofuranone derivatives. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing the structure-activity relationships to enhance potency and selectivity, and conducting preclinical and clinical studies to translate these promising findings into tangible therapeutic benefits.

References

- de F. P. L. L. Pinto, M., de C. P. R. Batista, M., & de S. J. M. C. S. Pinto, A. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1895.

- BenchChem. (n.d.). The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers.

- Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Perveen, S., & Choudhary, M. I. (2012). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Medicinal Chemistry Research, 21(9), 2414-2421.

- BenchChem. (n.d.). A Comparative Analysis of the Cytotoxic Potential of Isobenzofuran-1(3H)

- Pinto, M. D. F. P. L. L., Batista, M. D. C. P. R., & Pinto, A. V. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1895.

- El-Sayed, R., & Al-Ghorbani, M. (2024). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology, 9(11).

- Wang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry.

- de F. P. L. L. Pinto, M., et al. (2020). Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons. Brazilian Archives of Biology and Technology, 63.

- BenchChem. (n.d.). Unveiling the Therapeutic Promise of Substituted Isobenzofuranones: A Technical Guide.

- ResearchGate. (n.d.).

- Rizo-Liendo, A., et al. (2022). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Experimental Parasitology, 234, 108226.

- Liu, X., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(10), 11723-11729.

- Fuchser, J., et al. (2006). A new antioxidant isobenzofuranone derivative from the algicolous marine fungus Epicoccum sp. Planta Medica, 72(9), 851-853.

- da Rosa, E. F., et al. (2025). Protective role of isobenzofuran-1(3H)-one derivative against neuronal injury and enzyme activity dysregulation induced by bipyridyl herbicide in adult male rats.

- Kuno, F. (2012). Total synthesis and development of bioactive natural products. The Journal of Antibiotics, 65(9), 435-447.

- Li, J., et al. (2010). Protective effect of 3-butyl-6-bromo-1(3H)-isobenzofuranone on hydrogen peroxide-induced damage in PC12 cells. Brain Research, 1359, 239-247.

- Wang, Y., et al. (2019). [A new isobenzofuranone derivative from Chaenomeles sinensis and its antibacterial activity].

- Li, Y., et al. (2025). Bioactive Isobenzofuranone and Isochromenones From a Marine-Derived Fungus Penicillium sp.: Isolation, Characterization, and Inhibitory Activity Against α-Glucosidase. Chemistry & Biodiversity.

- ResearchGate. (n.d.). Example isobenzofuran-1(3H)-ones and their biological activities.

- Liu, X., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Semantic Scholar.

- Pinto, M. D. F. P. L. L., Batista, M. D. C. P. R., & Pinto, A. V. (2013). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881-1895.

- Logrado, L. P. L., et al. (2010). Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids. European Journal of Medicinal Chemistry, 45(7), 2843-2848.

- El-Sayed, M. A. A., et al. (2025). Evaluation of the Anti-Inflammatory Activity of Iodo Benzofuran Derivatives: In Vivo and In Silico Studies. Molecules.

- Liu, X., et al. (2012). A Novel Antioxidant Isobenzofuranone Derivative from Fungus Cephalosporium sp.AL031. Molecules, 17(10), 11723-11729.

- Wang, Y., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry.

- Heurteaux, C., et al. (2004). TREK-1, a K+ channel involved in neuroprotection and general anesthesia. The EMBO Journal, 23(13), 2684-2695.

- Banerjee, S., et al. (2012).

- ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides)

- Park, S. Y., & Kim, Y. H. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 25(9), 1988-1991.

- Walsh Medical Media. (2024).

- Chen, Y., et al. (2023). Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. International Journal of Molecular Sciences, 24(4), 3575.

Sources

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. iomcworld.com [iomcworld.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. clyte.tech [clyte.tech]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Alpha-Glucosidase Inhibition Assay: A Comprehensive Guide [survey.transformation.org.ua]

- 9. Broth microdilution reference methodology | PDF [slideshare.net]

- 10. Synthesis and cytotoxicity screening of substituted isobenzofuranones designed from anacardic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies | Aging [aging-us.com]

- 12. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways [ouci.dntb.gov.ua]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. In vitro α-glucosidase inhibitory assay [protocols.io]

- 17. scribd.com [scribd.com]

- 18. TREK-1, a K+ channel involved in neuroprotection and general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

The Versatile Precursor: A Technical Guide to 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde in Organic Synthesis

Introduction: Unveiling the Potential of a Unique Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of complex molecules hinges on the availability of versatile and reactive starting materials. 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, also known as 5-Formylphthalide, has emerged as a powerful precursor, offering chemists a unique scaffold that combines the reactivity of an aromatic aldehyde with the latent functionality of a lactone. This bifunctionality makes it an exceptionally valuable tool in the synthesis of a diverse array of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science.[1] This technical guide provides an in-depth exploration of the synthesis and synthetic applications of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde, with a focus on its utility in multicomponent reactions for the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its application in the laboratory.

Physicochemical Properties and Handling

1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is a solid at room temperature with the molecular formula C₉H₆O₃ and a molecular weight of 162.14 g/mol . Its structure is characterized by a phthalide (1-oxo-1,3-dihydroisobenzofuran) core with a formyl group at the 5-position.

| Property | Value |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| Appearance | Off-white to yellow solid |

| Storage | 2-8°C, under inert gas |

Due to its aldehyde functionality, the compound is susceptible to oxidation and should be stored under an inert atmosphere at reduced temperatures to ensure its stability and reactivity. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this reagent.

Synthesis of the Precursor: A Note on Preparation

While 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is commercially available from various suppliers, understanding its synthesis provides valuable context for its reactivity. A common laboratory-scale synthesis involves the selective oxidation of the corresponding carboxylic acid, 1-Oxo-1,3-dihydroisobenzofuran-5-carboxylic acid. This transformation can be achieved using a variety of oxidizing agents, with careful control of reaction conditions to prevent over-oxidation to the dicarboxylic acid.

Core Applications in Organic Synthesis: A Gateway to Molecular Diversity

The synthetic utility of 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde stems from the orthogonal reactivity of its aldehyde and lactone functionalities. The aldehyde group serves as a versatile handle for a wide range of transformations, including reductive aminations, Wittig-type reactions, and, most notably, as an electrophilic component in multicomponent reactions. The lactone, while relatively stable, can be opened under specific conditions to reveal a carboxylic acid and a primary alcohol, offering further opportunities for molecular elaboration.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) are powerful synthetic strategies that combine three or more reactants in a single operation to generate complex products, embodying the principles of atom economy and step efficiency.[2] 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is an excellent substrate for several key MCRs, including the Ugi and Passerini reactions, enabling the rapid construction of diverse compound libraries.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[3] When 1-Oxo-1,3-dihydroisobenzofuran-5-carbaldehyde is employed as the aldehyde component, the resulting Ugi adducts can undergo a subsequent intramolecular amidation, leveraging the phthalide moiety as a masked carboxylic acid. This "Ugi/intramolecular amidation" strategy provides a highly efficient route to a variety of substituted isoindolin-1-one derivatives, a privileged scaffold in medicinal chemistry.

A study by Xu and colleagues on the closely related methyl 2-formylbenzoate highlights the feasibility of this approach.[4] The reaction proceeds through the initial formation of the Ugi adduct, which, upon treatment with a base or heat, undergoes intramolecular cyclization to yield the desired isoindolinone.[5]

Experimental Protocol: Synthesis of 2-Cyclohexyl-3-(cyclohexylamino)-3-(4-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one (Adapted from a similar procedure)

This protocol is adapted from a known procedure for a structurally similar aldehyde and serves as a representative example of a Ugi-type reaction with 5-Formylphthalide.

Materials:

-